molecular formula C6H5FO2S B13198051 2-Fluorobenzene-1-sulfinic acid

2-Fluorobenzene-1-sulfinic acid

Katalognummer: B13198051
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: IQBZKCNTYYYQIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluorobenzene-1-sulfinic acid is an organic compound with the molecular formula C₆H₅FO₂S It is a derivative of benzene, where a fluorine atom is substituted at the second position and a sulfinic acid group is attached to the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzene-1-sulfinic acid can be achieved through several methods. One common approach involves the sulfonation of fluorobenzene followed by reduction. For instance, fluorobenzene can be treated with sulfur trioxide to form 2-fluorobenzenesulfonic acid, which is then reduced to this compound using reducing agents like zinc in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reducing agents and solvents is crucial to minimize by-products and enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-Fluorobenzene-1-sulfinic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluorobenzene-1-sulfinic acid involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to the formation of sulfonylated products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a sulfinic acid group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .

Eigenschaften

Molekularformel

C6H5FO2S

Molekulargewicht

160.17 g/mol

IUPAC-Name

2-fluorobenzenesulfinic acid

InChI

InChI=1S/C6H5FO2S/c7-5-3-1-2-4-6(5)10(8)9/h1-4H,(H,8,9)

InChI-Schlüssel

IQBZKCNTYYYQIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)F)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.